molecular formula C9H10N4O4S B10909940 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10909940
M. Wt: 270.27 g/mol
InChI Key: DLRCPVOHYKSOOW-UHFFFAOYSA-N
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Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the sulfonyl and carboxylic acid groups. The reaction conditions typically involve the use of chlorinating agents and acylating agents under controlled temperatures and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O4S

Molecular Weight

270.27 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H10N4O4S/c1-6-8(5-12(2)10-6)18(16,17)13-4-3-7(11-13)9(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

DLRCPVOHYKSOOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2C=CC(=N2)C(=O)O)C

Origin of Product

United States

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